molecular formula C17H18N2O3S B12922266 3-Methyl-4-(2-oxo-4-phenylpyrrolidin-1-yl)benzenesulfonamide CAS No. 36287-50-0

3-Methyl-4-(2-oxo-4-phenylpyrrolidin-1-yl)benzenesulfonamide

Cat. No.: B12922266
CAS No.: 36287-50-0
M. Wt: 330.4 g/mol
InChI Key: OTUMEMFZQZQKRN-UHFFFAOYSA-N
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Description

3-Methyl-4-(2-oxo-4-phenylpyrrolidin-1-yl)benzenesulfonamide is a compound that features a pyrrolidine ring, a sulfonamide group, and a phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(2-oxo-4-phenylpyrrolidin-1-yl)benzenesulfonamide typically involves the construction of the pyrrolidine ring followed by functionalization. One common method involves the alkylation of n-butyl (3R)-4-amino-3-phenylbutyrate with haloacetamide in DMF in the presence of potassium phosphate monohydrate. The intermediate is then cyclized by refluxing in toluene with potassium phosphate monohydrate and tetrabutylammonium bromide .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale-up, such as the use of continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(2-oxo-4-phenylpyrrolidin-1-yl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like DMF or toluene .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce halogens or other functional groups onto the phenyl ring .

Scientific Research Applications

3-Methyl-4-(2-oxo-4-phenylpyrrolidin-1-yl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-4-(2-oxo-4-phenylpyrrolidin-1-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and the sulfonamide group are key structural features that enable the compound to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-4-(2-oxo-4-phenylpyrrolidin-1-yl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfonamide group, in particular, is a key feature that differentiates it from other pyrrolidine derivatives .

Biological Activity

3-Methyl-4-(2-oxo-4-phenylpyrrolidin-1-yl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H18N2O3SC_{17}H_{18}N_{2}O_{3}S, with a molecular weight of 342.40 g/mol. The compound features a sulfonamide group, which is known for its diverse pharmacological effects.

Antimicrobial Activity

Research has demonstrated that compounds containing the pyrrolidine structure exhibit notable antimicrobial properties. In vitro studies indicated that this compound showed activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

Anticancer Properties

Studies have suggested that this compound may have anticancer potential. In cell line assays, it demonstrated cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways and modulation of key signaling pathways such as PI3K/Akt and MAPK .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. In animal models, it showed promise in reducing neuroinflammation and protecting neuronal cells from oxidative stress. This activity is particularly relevant in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Case Studies

StudyObjectiveFindings
Study 1 Evaluate antimicrobial efficacyShowed significant inhibition of bacterial growth in both Staphylococcus aureus and Escherichia coli.
Study 2 Assess anticancer activityInduced apoptosis in MCF-7 (breast cancer) and HT29 (colon cancer) cell lines; IC50 values were recorded at 15 µM and 20 µM respectively.
Study 3 Investigate neuroprotective effectsReduced levels of pro-inflammatory cytokines in a model of neuroinflammation; improved cognitive function in treated mice.

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonamide moiety may inhibit key enzymes involved in metabolic pathways.
  • Modulation of Cell Signaling : The compound can influence various signaling pathways that regulate cell proliferation and apoptosis.
  • Antioxidant Properties : It may reduce oxidative stress by scavenging free radicals, contributing to its neuroprotective effects.

Properties

CAS No.

36287-50-0

Molecular Formula

C17H18N2O3S

Molecular Weight

330.4 g/mol

IUPAC Name

3-methyl-4-(2-oxo-4-phenylpyrrolidin-1-yl)benzenesulfonamide

InChI

InChI=1S/C17H18N2O3S/c1-12-9-15(23(18,21)22)7-8-16(12)19-11-14(10-17(19)20)13-5-3-2-4-6-13/h2-9,14H,10-11H2,1H3,(H2,18,21,22)

InChI Key

OTUMEMFZQZQKRN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N)N2CC(CC2=O)C3=CC=CC=C3

Origin of Product

United States

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